5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, a chloro substituent, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Shares the chloro and hydroxy substituents but lacks the benzofuran ring.
4-Methoxyphenylacetic acid: Contains the methoxy group but lacks the benzofuran and chloro substituents.
Uniqueness
5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one is unique due to its combination of functional groups and the benzofuran ring, which confer specific chemical reactivity and potential biological activities not found in the similar compounds .
Properties
CAS No. |
143582-20-1 |
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Molecular Formula |
C16H11ClO4 |
Molecular Weight |
302.71 g/mol |
IUPAC Name |
(5-chloro-3-hydroxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H11ClO4/c1-20-11-5-2-9(3-6-11)14(18)16-15(19)12-8-10(17)4-7-13(12)21-16/h2-8,19H,1H3 |
InChI Key |
RRSJJGDWIZJFHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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